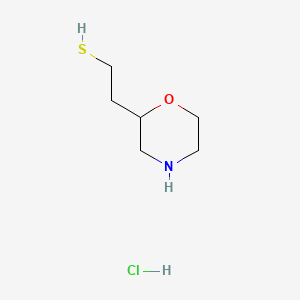
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is a chemical compound that features a morpholine ring attached to an ethane-1-thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride typically involves the reaction of morpholine derivatives with ethane-1-thiol under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. These compounds undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivatives . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of morpholine derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The morpholine ring can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but with an amine group instead of a thiol group.
Ethyl 2-(morpholin-2-yl)acetate: This compound features an ester group and is used in different chemical reactions.
Uniqueness
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is unique due to the presence of both a morpholine ring and a thiol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H14ClNOS |
|---|---|
Poids moléculaire |
183.70 g/mol |
Nom IUPAC |
2-morpholin-2-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-7,9H,1-5H2;1H |
Clé InChI |
WCLZKAAQFUTBCP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)CCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















